Cas no 1355792-70-9 (N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide)

N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a specialized organic compound featuring a thiazole core functionalized with a cyanocyclobutyl carboxamide group and a fluorobenzyl substituent. Its molecular structure offers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the fluorophenyl moiety enhances lipophilicity and metabolic stability, while the thiazole ring contributes to binding affinity in target interactions. The cyanocyclobutyl group may confer conformational rigidity, improving selectivity. This compound is suited for research applications in drug discovery, where its unique structural features could facilitate the development of novel enzyme inhibitors or receptor modulators. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide structure
1355792-70-9 structure
Product Name:N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
CAS No:1355792-70-9
MF:C17H16FN3OS
MW:329.391845703125
CID:6408204
PubChem ID:56822008
Update Time:2025-11-01

N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 1355792-70-9
    • AKOS034698758
    • EN300-26689190
    • N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
    • Z915565878
    • Inchi: 1S/C17H16FN3OS/c1-11-15(16(22)21-17(10-19)7-2-8-17)23-14(20-11)9-12-3-5-13(18)6-4-12/h3-6H,2,7-9H2,1H3,(H,21,22)
    • InChI Key: VGTDQTVRQJIXPK-UHFFFAOYSA-N
    • SMILES: S1C(CC2C=CC(=CC=2)F)=NC(C)=C1C(NC1(C#N)CCC1)=O

Computed Properties

  • Exact Mass: 329.09981148g/mol
  • Monoisotopic Mass: 329.09981148g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 94Ų

N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26689190-0.05g
N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
1355792-70-9 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Introduction to N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide (CAS No. 1355792-70-9)

N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1355792-70-9, belongs to a class of heterocyclic molecules that are widely studied for their potential applications in drug development. The presence of multiple functional groups, including a cyano group, a fluoro-substituted benzyl moiety, and a thiazole core, makes this molecule a subject of intense interest for medicinal chemists.

The structural framework of N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide incorporates several key features that contribute to its chemical reactivity and biological activity. The cyanocyclobutyl side chain introduces a rigid cyclobutane ring system, which can influence the conformational flexibility and binding interactions of the molecule. Additionally, the 4-fluorophenylmethyl group enhances the lipophilicity and electronic properties of the compound, potentially affecting its pharmacokinetic profile. The thiazole core is a well-known pharmacophore in many bioactive molecules, often involved in interactions with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse biological activities. Thiazole-based compounds have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific modification of N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide may confer unique biological effects that make it a promising candidate for further investigation. For instance, the combination of the cyano group and the fluoro-substituted benzyl moiety could enhance binding affinity to specific biological targets, while the methyl group at the 4-position of the thiazole ring may influence metabolic stability.

Recent studies have highlighted the importance of fluorine substitution in pharmaceutical compounds due to its ability to modulate drug efficacy and bioavailability. The presence of a 4-fluorophenylmethyl group in N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide suggests that this compound may exhibit improved metabolic stability and reduced susceptibility to enzymatic degradation. This property is particularly valuable in drug development, where maintaining the integrity of a drug molecule throughout its biological half-life is crucial.

The cyano group in this compound also plays a significant role in its chemical behavior. Cyanocyclobutyl derivatives are known to be versatile intermediates in organic synthesis, often used in the preparation of more complex molecules. The cyano group can participate in various reactions, including nucleophilic addition and condensation reactions, which may be exploited in further derivatization efforts. This flexibility makes N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide a valuable scaffold for exploring new chemical entities.

From a computational chemistry perspective, the molecular structure of N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can be modeled using advanced software tools to predict its biological activity and pharmacokinetic properties. Techniques such as molecular docking and quantum mechanical calculations can provide insights into how this compound interacts with biological targets at the molecular level. These computational studies can guide experimental design and help optimize the compound's properties for therapeutic applications.

The synthesis of N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves multiple steps that require careful optimization to ensure high yield and purity. Key synthetic strategies may include nucleophilic substitution reactions at the thiazole ring, protection-deprotection techniques for functional groups, and purification methods such as column chromatography or recrystallization. The use of advanced synthetic methodologies can enhance the efficiency of producing this compound on both laboratory and industrial scales.

In conclusion, N-(1-cyanocyclobutyl)-2-[(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide (CAS No. 1355792-70-9) is a structurally complex organic molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery programs. By leveraging recent advancements in synthetic chemistry and computational biology, researchers can harness the full potential of this compound to develop novel therapeutic agents with improved efficacy and safety profiles.

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